

# Cholesteryl tricosanoate CAS number and molecular weight

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## Compound of Interest

Compound Name: Cholesteryl tricosanoate

Cat. No.: B15600675

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## Cholesteryl Tricosanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cholesteryl Tricosanoate**, including its fundamental chemical properties. Due to the limited availability of specific experimental data for this particular cholesteryl ester, this document also presents a broader context by including established experimental protocols and signaling pathway information relevant to the general class of cholesteryl esters. This information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

## Core Chemical and Physical Data

Quantitative data for **Cholesteryl Tricosanoate** is summarized in the table below for easy reference.

Property	Value	Citation(s)
CAS Number	1616116-26-7	[1][2][3]
Molecular Weight	723.25 g/mol	[1][2][3]
Molecular Formula	C <sub>50</sub> H <sub>90</sub> O <sub>2</sub>	[1][2][3]
Synonyms	(3β)-Cholest-5-en-3-yl tricosanoate, CE(23:0)	[3]
Appearance	White to off-white solid	[1][2]
Storage Conditions	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[1][2]

## The Role of Cholesteryl Esters in Cellular Processes and Disease

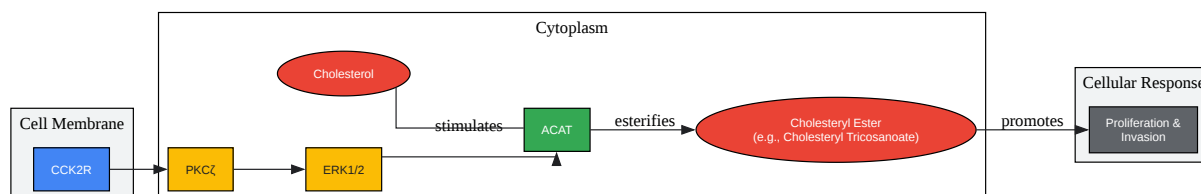
Cholesteryl esters, including **cholesteryl tricosanoate**, are highly hydrophobic molecules formed through the esterification of cholesterol with a fatty acid. They are key players in lipid metabolism and cellular signaling.[4] Within cells, they are primarily found in lipid droplets, serving as a storage form of cholesterol, and are also components of cell membranes where they influence fluidity and the function of lipid rafts.[4]

Dysregulation of cholesterol ester metabolism has been implicated in a variety of diseases. For instance, an increase in cholesterol esterification is associated with certain cancers and may contribute to tumor cell proliferation and invasion.[5] Furthermore, elevated levels of cholesteryl esters have been observed in the brains of individuals with neurodegenerative disorders such as Huntington's disease, Alzheimer's disease, and multiple sclerosis.[6] In the context of cardiovascular disease, cholesteryl esters are associated with the formation of atherosclerotic plaques.[6]

## General Signaling Pathways Involving Cholesteryl Esters

While specific signaling pathways for **cholesteryl tricosanoate** are not well-documented, the broader class of cholesteryl esters is known to be involved in several critical cellular signaling cascades. The esterification of cholesterol itself is a key regulatory step in pathways controlling cell growth and proliferation.

One such pathway involves the activation of the cholecystokinin 2 receptor (CCK2R), a G protein-coupled receptor. In certain cancer cells, the activation of CCK2R leads to a signaling cascade involving Protein Kinase C zeta (PKC $\zeta$ ) and Extracellular signal-regulated kinases 1/2 (ERK1/2). This cascade stimulates the activity of Acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for cholesterol esterification, which in turn promotes cell proliferation and invasion.[5]



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A generalized signaling pathway showing the role of cholesteryl esterification in cell proliferation.

## Experimental Protocols for the Analysis of Cholesteryl Esters

The analysis of cholesteryl esters typically involves their extraction from biological samples, followed by separation and quantification. Below are generalized methodologies for these key experimental steps.

### Lipid Extraction from Biological Samples

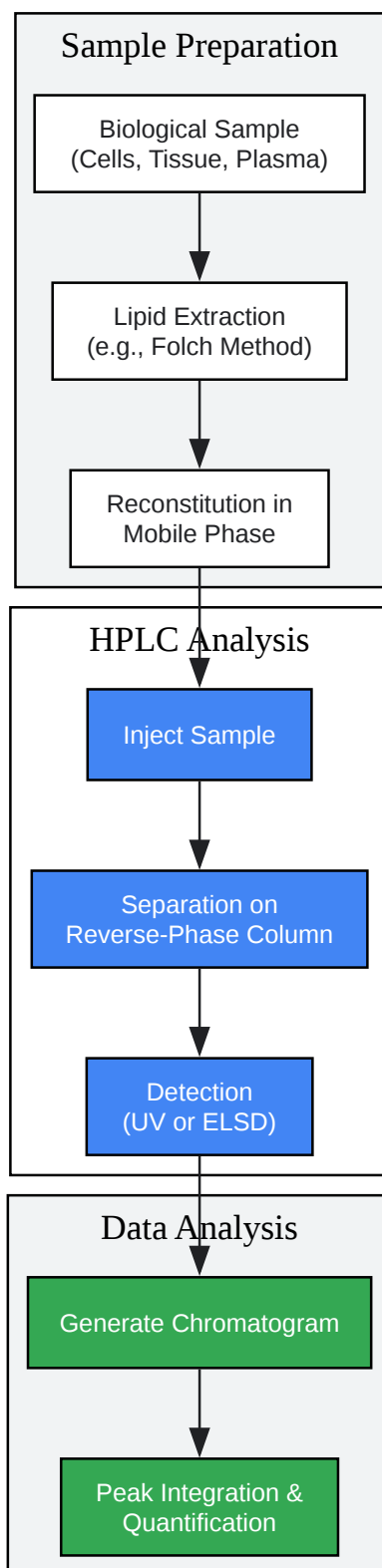
A common method for extracting lipids, including cholesteryl esters, from cells or tissues is the Folch method or a variation thereof.

- **Homogenization:** Homogenize the tissue or cell pellet in a chloroform:methanol mixture (typically 2:1, v/v).
- **Phase Separation:** Add water or a saline solution to the homogenate to induce phase separation. The lower organic phase will contain the lipids.
- **Collection:** Carefully collect the lower organic phase containing the lipids.
- **Drying:** Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
- **Reconstitution:** Re-suspend the dried lipid extract in an appropriate solvent for subsequent analysis.<sup>[7]</sup>

## Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying different lipid species, including individual cholesteryl esters.

- **Column:** A reverse-phase column, such as a C18 column, is typically used.
- **Mobile Phase:** An isocratic or gradient mobile phase consisting of solvents like acetonitrile and isopropanol is commonly employed. For instance, a mobile phase of acetonitrile:isopropanol (50:50, v/v) can be used.<sup>[8]</sup>
- **Detection:** Detection is often performed using a UV detector at a low wavelength (e.g., 210 nm) or with an evaporative light scattering detector (ELSD).<sup>[8]</sup>
- **Quantification:** The concentration of each cholesteryl ester is determined by comparing its peak area to that of a known amount of an internal standard.



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A generalized workflow for the analysis of cholesteryl esters using HPLC.

## Cholesteryl Esters in Drug Development

The unique properties of cholesterol and its esters have made them attractive for use in drug delivery systems.[9] Their biocompatibility and ability to be incorporated into lipid-based carriers like liposomes and nanoparticles are significant advantages.[9] Cholesterol-based carriers can encapsulate both hydrophobic and hydrophilic drugs, potentially improving their solubility, stability, and pharmacokinetic profiles.[9] The hydroxyl group of cholesterol can be functionalized, allowing for the attachment of targeting ligands or polymers like polyethylene glycol (PEG) to create long-circulating "stealth" liposomes.[9][10] Furthermore, the role of cholesterol in membrane fusion processes is being explored for enhancing the endosomal escape of drugs delivered via lipid nanoparticles.[11] These characteristics position cholesteryl esters as valuable components in the design of novel and effective drug delivery platforms.

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